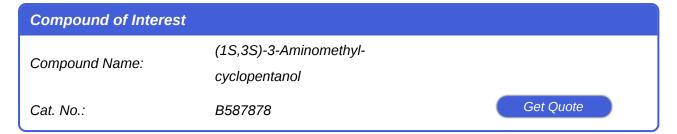


Spectroscopic Profile of (1S,3S)-3-Aminomethylcyclopentanol: A Technical Guide

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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amino alcohol, **(1S,3S)-3-Aminomethyl-cyclopentanol**. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive data and comparative analysis with the parent compound, cyclopentanol, to offer a robust framework for characterization.

Introduction

(1S,3S)-3-Aminomethyl-cyclopentanol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry and bifunctional nature, containing both a primary amine and a secondary alcohol, make it an attractive intermediate for creating complex molecular architectures. Accurate spectroscopic characterization is paramount for confirming its identity and purity. This guide presents a detailed analysis of its expected spectroscopic signature.

Predicted and Comparative Spectroscopic Data

The following tables summarize the expected quantitative data for **(1S,3S)-3-Aminomethyl-cyclopentanol**. For comparative purposes, experimental data for cyclopentanol is also



provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the overlapping signals of the cyclopentyl ring protons. The key distinguishing features will be the signals corresponding to the proton on the carbon bearing the hydroxyl group (H-1), the protons of the aminomethyl group, and the proton at the C-3 position.

Proton Assignment	Expected Chemical Shift (δ) for (1S,3S)-3- Aminomethyl- cyclopentanol (ppm)	Experimental Chemical Shift (δ) for Cyclopentanol (ppm)[1][2]	Expected Multiplicity
H-1 (CH-OH)	~ 4.0 - 4.2	4.32	Quintet
Cyclopentyl Ring Hs	~ 1.2 - 2.0	1.5 - 1.8	Multiplets
H-3 (CH-CH ₂ NH ₂)	~ 1.8 - 2.1	-	Multiplet
CH2-NH2	~ 2.6 - 2.9	-	Multiplet
ОН	Variable	4.8	Broad Singlet
NH ₂	Variable	-	Broad Singlet

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information on the number of non-equivalent carbons and their chemical environment. The carbons attached to the electronegative oxygen and nitrogen atoms will be shifted downfield.



Carbon Assignment	Expected Chemical Shift (δ) for (1S,3S)-3-Aminomethyl-cyclopentanol (ppm)	Experimental Chemical Shift (δ) for Cyclopentanol (ppm) [3]
C-1 (CH-OH)	~ 73 - 76	~ 74
Cyclopentyl Ring CH2S	~ 22 - 45	~ 24, 35
C-3 (CH-CH ₂ NH ₂)	~ 40 - 45	-
CH2-NH2	~ 45 - 50	-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H, C-O, and C-N bond vibrations.

Functional Group	Expected Wavenumber (cm ⁻¹) for (1S,3S)-3- Aminomethyl-cyclopentanol	Experimental Wavenumber (cm ⁻¹) for Cyclopentanol[4] [5]
O-H Stretch (Alcohol)	3200 - 3600 (broad)	3300 - 3400 (broad)
N-H Stretch (Amine)	3300 - 3500 (medium)	-
C-H Stretch (sp³)	2850 - 3000	2850 - 2960
N-H Bend (Amine)	1590 - 1650	-
C-O Stretch (Alcohol)	1050 - 1150	~ 1060
C-N Stretch (Amine)	1000 - 1250	-

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of functional groups.



Parameter	Expected Value for (1S,3S)-3-Aminomethyl-cyclopentanol	Experimental Value for Cyclopentanol[6][7]
Molecular Weight	115.18 g/mol	86.13 g/mol
Expected M+ Peak	m/z 115	m/z 86
Key Fragment Ions	[M-H ₂ O] ⁺ , [M-NH ₃] ⁺ , [M- CH ₂ NH ₂] ⁺	[M-H ₂ O] ⁺ , [M-C ₂ H ₅] ⁺

Experimental Protocols

While specific experimental data for **(1S,3S)-3-Aminomethyl-cyclopentanol** is not readily available, the following are general methodologies for acquiring the spectroscopic data for similar small organic molecules.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a
 deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is
 typically used as an internal standard (0 ppm).
- Instrumentation: Data is acquired on a 300, 400, or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition Parameters:
 - Pulse Program: A standard one-pulse sequence.
 - Number of Scans: 16-64 scans.
 - Relaxation Delay: 1-5 seconds.
 - Acquisition Time: 2-4 seconds.
- ¹³C NMR Acquisition Parameters:
 - Pulse Program: A proton-decoupled pulse sequence.



- Number of Scans: 1024-4096 scans due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-10 seconds.
- Acquisition Time: 1-2 seconds.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr and pressing it into a disk, or a mull can be prepared by grinding the sample with Nujol.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

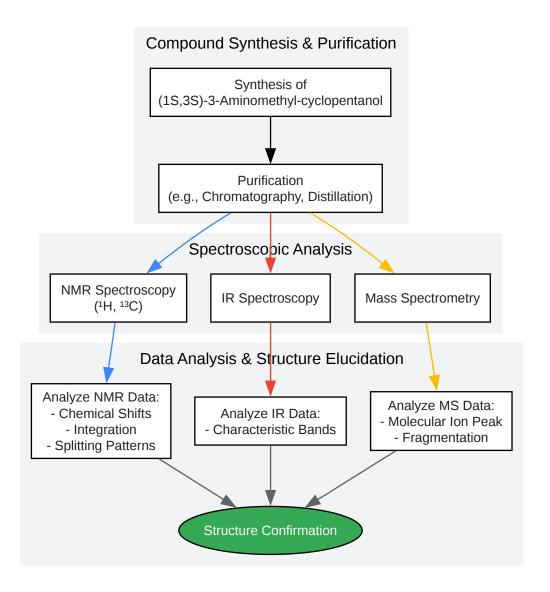
Mass Spectrometry

- Instrumentation: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
- Sample Introduction: The sample can be introduced directly, or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a volatile compound like this, GC-MS with an El source is a common method.
- Data Acquisition: The instrument is set to scan over a relevant mass-to-charge (m/z) range (e.g., 30-200 amu). The resulting spectrum shows the relative abundance of different ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound.





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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic data for **(1S,3S)-3-Aminomethyl-cyclopentanol**. While experimental data is currently sparse in the public domain, the predictive and comparative data presented herein, along with the generalized experimental protocols, offer a valuable resource for researchers and scientists



working with this important chiral intermediate. The provided workflow illustrates the logical progression from synthesis to structural confirmation using key spectroscopic techniques.

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